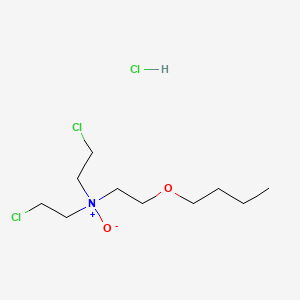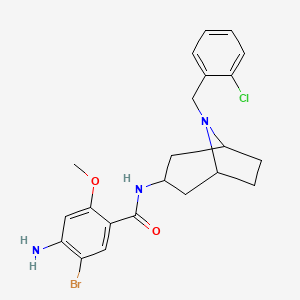
exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including a bromine atom, a methoxy group, and an azabicyclo octane moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Methoxylation: The methoxy group is introduced at the 2-position via nucleophilic substitution using methanol and a suitable base.
Formation of the Azabicyclo Octane Moiety: This step involves the construction of the azabicyclo octane ring system through a series of cyclization reactions.
Amidation: The final step involves the coupling of the amine group with the benzamide moiety using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromine atom or the benzamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen replacing bromine or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing bromine or methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptor studies or as a probe for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the azabicyclo octane moiety.
4-Amino-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the bromine atom.
5-Bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: Lacks the amino group.
Uniqueness
The uniqueness of exo-4-Amino-5-bromo-2-methoxy-N-(8-(2-chlorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide lies in its combination of functional groups and structural features. The presence of the bromine atom, methoxy group, and azabicyclo octane moiety imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
83130-55-6 |
|---|---|
Molekularformel |
C22H25BrClN3O2 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
4-amino-5-bromo-N-[8-[(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H25BrClN3O2/c1-29-21-11-20(25)18(23)10-17(21)22(28)26-14-8-15-6-7-16(9-14)27(15)12-13-4-2-3-5-19(13)24/h2-5,10-11,14-16H,6-9,12,25H2,1H3,(H,26,28) |
InChI-Schlüssel |
WTUDPXKENHNPKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


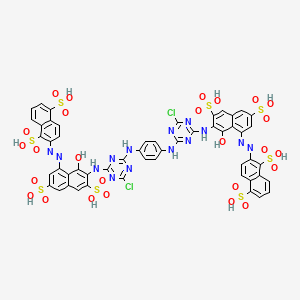
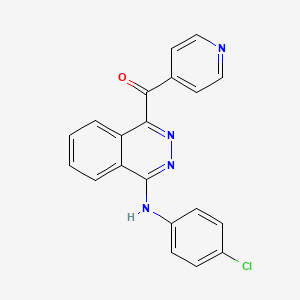
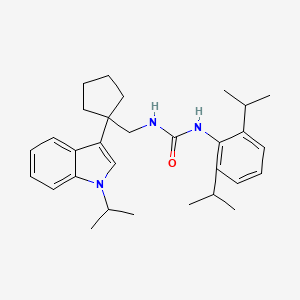
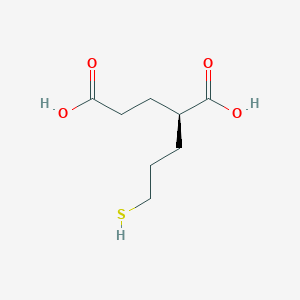
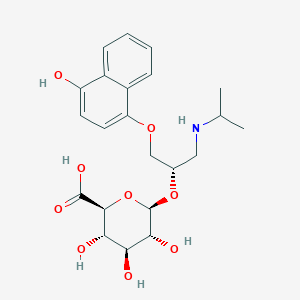
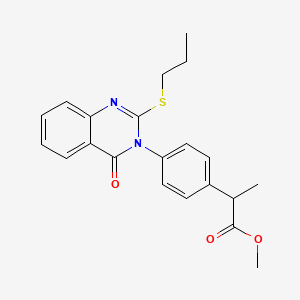
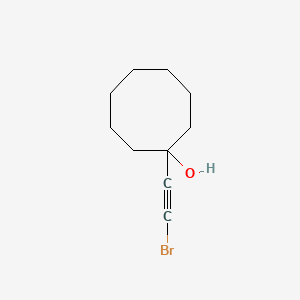

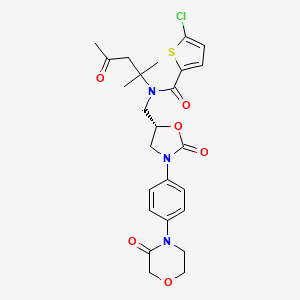
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12744566.png)

